molecular formula C6H12O2S4 B14223672 3-(Propyltetrasulfanyl)propanoic acid CAS No. 823235-30-9

3-(Propyltetrasulfanyl)propanoic acid

Cat. No.: B14223672
CAS No.: 823235-30-9
M. Wt: 244.4 g/mol
InChI Key: YOROJHCGNWIOBM-UHFFFAOYSA-N
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Description

3-(Propyltetrasulfanyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a propyltetrasulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propyltetrasulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents under controlled conditions. For instance, the reaction of 3-bromopropanoic acid with sodium tetrasulfide in the presence of a suitable solvent can yield this compound. The reaction typically requires moderate temperatures and may be catalyzed by transition metals to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Propyltetrasulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the tetrasulfanyl group to lower oxidation states, such as disulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrasulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Disulfides and thiols.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

3-(Propyltetrasulfanyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique sulfur moiety makes it a potential candidate for studying sulfur metabolism and its role in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Propyltetrasulfanyl)propanoic acid involves its interaction with molecular targets through its sulfur-containing moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include redox reactions and the formation of disulfide bonds, which can affect cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Phenethylphenyl)propanoic acid
  • 3-Hydroxypropionic acid
  • Propanoic acid derivatives

Uniqueness

3-(Propyltetrasulfanyl)propanoic acid is unique due to its tetrasulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other propanoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

823235-30-9

Molecular Formula

C6H12O2S4

Molecular Weight

244.4 g/mol

IUPAC Name

3-(propyltetrasulfanyl)propanoic acid

InChI

InChI=1S/C6H12O2S4/c1-2-4-9-11-12-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

YOROJHCGNWIOBM-UHFFFAOYSA-N

Canonical SMILES

CCCSSSSCCC(=O)O

Origin of Product

United States

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